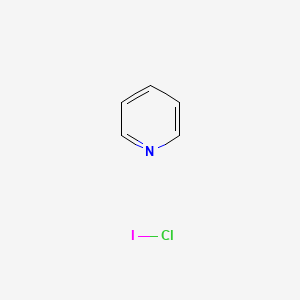
Pyridine iodine monochloride
Overview
Description
Pyridine iodine monochloride is a complex with a molecular formula of C5H5N·ICl and a molecular weight of 241.46 . It appears as a white to orange to green powder or crystal . .
Synthesis Analysis
The synthesis of Pyridine iodine monochloride involves the iodination of aromatic compounds . For instance, the iodination of 5’-bromo-2’-hydroxyacetophenone involves the use of pyridine iodine monochloride and ethanol, which are refluxed on a water bath for 2 hours .Chemical Reactions Analysis
Pyridine iodine monochloride is used as an iodinating agent in various chemical reactions . It has been used for the iodination of aromatic compounds, including active aromatics like aryl amines and phenols, and aromatic hydrocarbons and aryl halides .Physical And Chemical Properties Analysis
Pyridine iodine monochloride is a solid at 20°C and should be stored at a temperature between 0-10°C . It is sensitive to heat . The compound appears as a white to orange to green powder or crystal .Scientific Research Applications
1. Iodination of Aromatic Compounds
- Application Summary: Pyridine iodine monochloride (PyICI) is used for the iodination of a wide range of aromatic compounds . This includes active aromatics like aryl amines and phenols, aromatic hydrocarbons and aryl halides, and strongly deactivated aromatics .
- Methods of Application: The iodination process varies depending on the nature of the aromatic ring . For example, active aromatics can be selectively mono- and poly-iodinated with a stoichiometric amount of PyICI . Aromatic hydrocarbons and aryl halides are readily monoiodinated with PyICI in the presence of Fe03 .
- Results or Outcomes: The iodination process results in the formation of iodinated aromatic compounds . The yields vary depending on the specific aromatic compound and the conditions used .
2. Electrochemical Iodination
- Application Summary: Pyridine iodine monochloride is used in the electrochemical iodination of compounds . This process is particularly useful in the pharmaceutical field for the production of iodinated active pharmaceutical ingredients .
- Methods of Application: The electrochemical behavior of iodide and iodine in water on carbonaceous anodes is studied . After selecting the suitable potential, in situ electrochemical iodination is applied to specific compounds .
- Results or Outcomes: The iodination process results in the formation of iodinated compounds . The iodinating power of I2 and iodonium species is compared .
3. Direct Iodination of Aromatic Compounds
- Application Summary: Pyridine iodine monochloride is used in the direct iodination of aromatic compounds . This process involves the formation of a radical cation ion-pair, which may collapse to give either iodination or chlorination .
- Methods of Application: The iodination process can be enhanced by using a catalytic amount of ferrocenium tetrakis(3,5-bistrifluoromethyl)phenylborate and a mild Lewis .
- Results or Outcomes: The iodination process results in the formation of iodinated aromatic compounds .
4. Synthesis of Aromatic Iodides
- Application Summary: Pyridine iodine monochloride is used as a source of electrophilic iodine in the synthesis of certain aromatic iodides .
- Methods of Application: The iodination process involves the reaction of the aromatic compound with Pyridine iodine monochloride .
- Results or Outcomes: The iodination process results in the formation of iodinated aromatic compounds .
5. Cleavage of C–Si Bonds
- Application Summary: Pyridine iodine monochloride is used to cleave C–Si bonds .
- Methods of Application: The cleavage process involves the reaction of the organosilicon compound with Pyridine iodine monochloride .
- Results or Outcomes: The cleavage process results in the formation of the corresponding organic compound and silicon iodide .
6. Addition to Alkenes
- Application Summary: Pyridine iodine monochloride is used to add to the double bond in alkenes to give chloro-iodo alkanes .
- Methods of Application: The addition process involves the reaction of the alkene with Pyridine iodine monochloride .
- Results or Outcomes: The addition process results in the formation of chloro-iodo alkanes .
7. Iodination of Heteroaromatic Compounds
- Application Summary: Pyridine iodine monochloride is used for the iodination of a wide range of heteroaromatic compounds . This includes thiophene, pyrazole and indole .
- Methods of Application: Some heteroaromatics can be directly iodinated with Pyridine iodine monochloride . Others, like furan and benzofuran, are iodinated via their organomercurials .
- Results or Outcomes: The iodination process results in the formation of iodinated heteroaromatic compounds .
8. Doping of Single-Walled Carbon Nanotubes
- Application Summary: Pyridine iodine monochloride is used to dope single-walled carbon nanotube films . Doping is a method used to modify the properties of semiconductors .
- Methods of Application: High-quality single-walled carbon nanotube films are doped with Pyridine iodine monochloride .
- Results or Outcomes: Doping with Pyridine iodine monochloride significantly improves the electrical conductivity of the carbon nanotube films . The thermal conductivity also improves by over 50% when the material is doped with Pyridine iodine monochloride .
9. Halogenation Reagents
- Application Summary: Pyridine iodine monochloride is used as a halogenation reagent . Halogenation is a chemical reaction that incorporates a halogen into a molecule .
- Methods of Application: The specific method of application depends on the nature of the molecule being halogenated .
- Results or Outcomes: The halogenation process results in the formation of halogenated compounds .
Safety And Hazards
Pyridine iodine monochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, not eating, drinking or smoking when using this product, washing hands thoroughly after handling, and wearing protective gloves and eye/face protection .
Future Directions
properties
InChI |
InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWBJKPSYWUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436930 | |
| Record name | 6443-90-9 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine iodine monochloride | |
CAS RN |
6443-90-9 | |
| Record name | 6443-90-9 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine Iodine Monochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)


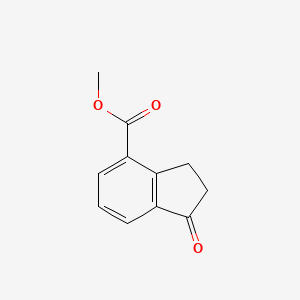
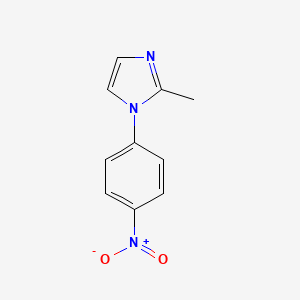
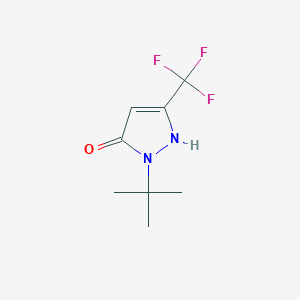


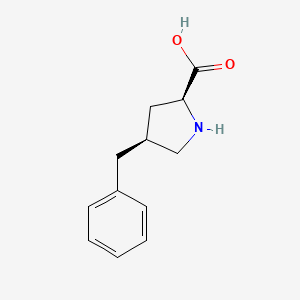

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)